
3-Amino-2-chloropyridine
Overview
Description
3-Amino-2-chloropyridine: is an organic compound with the molecular formula C5H5ClN2 and a molecular weight of 128.56 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the third position and a chlorine atom at the second position on the pyridine ring . This compound is known for its applications in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Amino-2-chloropyridine can be synthesized through various methods. One common method involves the reaction of 2-chloro-3-nitropyridine with reducing agents such as iron powder in the presence of hydrochloric acid . The reaction proceeds under mild conditions, typically at room temperature, to yield this compound with high purity .
Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of 2-chloro-3-nitropyridine using hydrogen gas in the presence of a palladium catalyst . This method is preferred due to its efficiency and scalability, allowing for the production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-chloropyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols .
Oxidation: The amino group can be oxidized to form nitro derivatives .
Reduction: The compound can be reduced to form 2,3-diaminopyridine .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of copper(I) iodide .
Oxidation: Reagents such as potassium permanganate or sodium dichromate .
Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst .
Major Products:
Nucleophilic substitution: Products include 3-amino-2-azidopyridine or 3-amino-2-thiocyanatopyridine .
Oxidation: Products include 3-amino-2-nitropyridine .
Reduction: Products include 2,3-diaminopyridine .
Scientific Research Applications
Medicinal Chemistry
3-Amino-2-chloropyridine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential in treating conditions such as cancer and bacterial infections. For instance, it plays a role in the development of kinase inhibitors, which are crucial for targeted cancer therapies .
Agricultural Chemicals
The compound is also utilized in the formulation of agrochemicals, including herbicides and fungicides. Its chlorinated structure contributes to the efficacy of these compounds by enhancing their stability and bioactivity .
Chemical Reactions
This compound is involved in several significant chemical reactions, notably the Suzuki-Miyaura cross-coupling reaction. This reaction is pivotal for synthesizing heteroaryl compounds, which are essential in both pharmaceuticals and materials science .
Dyes and Pigments
In addition to its applications in medicine and agriculture, this compound is used in the production of dyes and pigments. Its ability to enhance color stability makes it valuable in various industrial applications .
Case Study 1: Synthesis of Kinase Inhibitors
Recent studies have demonstrated that derivatives of this compound exhibit promising activity as protein kinase inhibitors. These compounds have shown effectiveness against specific cancer cell lines, highlighting their therapeutic potential .
Case Study 2: Agricultural Applications
Research has indicated that formulations containing this compound derivatives exhibit improved efficacy against common agricultural pests. Trials have shown a significant reduction in pest populations when treated with these compounds compared to standard treatments .
Summary Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Medicinal Chemistry | Intermediate for drug synthesis, especially kinase inhibitors | Targeted therapy potential |
Agricultural Chemicals | Component of herbicides and fungicides | Enhanced stability and bioactivity |
Chemical Reactions | Participates in Suzuki-Miyaura cross-coupling reactions | Essential for heteroaryl compound synthesis |
Dyes and Pigments | Used in dye production for improved color stability | Versatile industrial applications |
Mechanism of Action
The mechanism of action of 3-Amino-2-chloropyridine involves its interaction with biological targets such as enzymes and receptors . The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways . For example, it can inhibit the activity of proteases involved in viral replication, making it useful in antiviral drug development .
Comparison with Similar Compounds
Uniqueness: 3-Amino-2-chloropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . Compared to its isomers, it exhibits different nucleophilic substitution and oxidation behaviors, making it valuable in the synthesis of specialized pharmaceuticals and agrochemicals .
Biological Activity
3-Amino-2-chloropyridine (CAS No. 6298-19-7) is a heterocyclic compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.
- Molecular Formula : CHClN
- Molecular Weight : 128.56 g/mol
- IUPAC Name : 2-chloropyridin-3-amine
- Solubility : Soluble in methanol and water (30 g/L)
Synthesis
This compound is synthesized through various methods, including the Suzuki-Miyaura cross-coupling reactions of heteroaryl compounds. It serves as a key intermediate in the synthesis of several pharmaceutical agents, including anticonvulsants and other bioactive compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives based on this compound. For instance, a derivative known as 6-amino-2-pyridone-3,5-dicarbonitrile exhibited significant cytotoxicity against various cancer cell lines, including glioblastoma, breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HEPG2) cell lines. The effective concentration (EC) for this compound was determined to be approximately 15 μM against glioblastoma cells .
Compound | Cancer Cell Line | EC (μM) |
---|---|---|
6-amino-2-pyridone-3,5-dicarbonitrile | Glioblastoma | 15 |
6-amino-2-pyridone-3,5-dicarbonitrile | Breast Cancer (MDA-MB-231) | Not specified |
6-amino-2-pyridone-3,5-dicarbonitrile | Lung Cancer (A549) | Not specified |
6-amino-2-pyridone-3,5-dicarbonitrile | Liver Cancer (HEPG2) | Not specified |
These findings suggest that the introduction of chlorine at specific positions on the pyridine ring can enhance the cytotoxic effects of the compound .
Anticonvulsant Activity
This compound is also recognized for its role as an intermediate in the synthesis of anticonvulsant medications. It has been utilized in creating aryl isoindolinediones, which are crucial for developing drugs targeting epilepsy and other neurological disorders . The compound's ability to modulate neurotransmitter systems may contribute to its anticonvulsant effects.
Case Studies and Research Findings
- Study on Cytotoxicity : A study evaluated a library of derivatives from this compound for their cytotoxic effects against glioma cells. The research established that certain modifications to the compound's structure significantly improved its anticancer activity. The most effective derivative showed an EC value indicating potent activity against multiple cancer types .
- Anticonvulsant Development : Research into the synthesis of anticonvulsants using this compound demonstrated its effectiveness as a precursor for developing new therapeutic agents. The compound's structural features allow it to interact favorably with biological targets involved in seizure pathways .
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 3-amino-2-chloropyridine, and how can UV-Vis spectra guide reaction optimization?
UV-Vis spectroscopy is critical for identifying optimal wavelengths for photochemical reactions. For this compound, UV analysis in ethanol revealed a maximum absorption at 311 nm, which informs laser selection (e.g., Nd-YAG at 355 nm) for efficient sensitization in photocyclization reactions. Solvent choice and energy input are adjusted based on absorbance profiles to maximize reaction yields .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
Single-crystal X-ray diffraction is used to resolve intramolecular interactions (e.g., N—H⋯Cl hydrogen bonds) and Cl⋯Cl contacts. SHELX software (SHELXL for refinement, SHELXS/D for structure solution) is essential for processing diffraction data, with hydrogen atoms placed geometrically and refined using a riding model. Ethanol and dichloromethane are common solvents for crystal growth .
Q. What synthetic routes are effective for preparing this compound, and how do solvents influence outcomes?
Common methods include laser-induced photocyclization with phenyl isothiocyanate. Solvent optimization (e.g., ethanol vs. solvent-free conditions) significantly impacts reaction efficiency. Ethanol enhances molecular interactions critical for cyclization, while solvent-free methods reduce side reactions .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties of this compound derivatives?
Hybrid functionals (e.g., B3LYP) combining exact exchange and gradient corrections yield accurate thermochemical data. For example, DFT calculations on derivatives like this compound:benzilic acid adducts reveal nonlinear optical properties by analyzing frontier molecular orbitals and hyperpolarizability .
Q. What methodologies elucidate photocatalytic degradation pathways of this compound in environmental systems?
TiO₂-mediated photocatalysis under UV light is effective. Advanced oxidation processes (AOPs) leverage hydroxyl radicals to cleave the pyridine ring, with degradation monitored via LC-MS. Kinetic studies show pseudo-first-order behavior, and intermediates are identified using computational modeling .
Q. How do hydrogen bonding and Cl⋯Cl interactions influence crystal engineering of this compound?
Graph set analysis (e.g., Etter’s formalism) classifies N—H⋯Cl hydrogen bonds as S(6) motifs, while Cl⋯Cl interactions (3.3 Å) contribute to layered packing. These interactions are modeled using Hirshfeld surface analysis and validated via Cambridge Structural Database (CSD) comparisons .
Q. What computational tools analyze hydrogen bonding in this compound cocrystals?
Natural Bond Orbital (NBO) analysis quantifies charge transfer in hydrogen bonds, while Quantum Theory of Atoms in Molecules (QTAIM) maps bond critical points. For example, studies on this compound:benzilic acid adducts reveal strong N—H⋯O interactions (≈2.8 Å) with high electron density (≈0.08 a.u.) .
Q. Methodological Tables
Properties
IUPAC Name |
2-chloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-5-4(7)2-1-3-8-5/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQBJJUWDCYIAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212185 | |
Record name | 2-Chloro-3-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-19-7 | |
Record name | 3-Amino-2-chloropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6298-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-3-pyridylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298197 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2-chloropyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45407 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-3-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40212185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.976 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLORO-3-PYRIDYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFH374WQE6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
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